

# Oral IL-17 Modulators: A Comparative Guide to In Vivo Efficacy

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## Compound of Interest

Compound Name: *IL-17 modulator 4 sulfate*

Cat. No.: *B13907860*

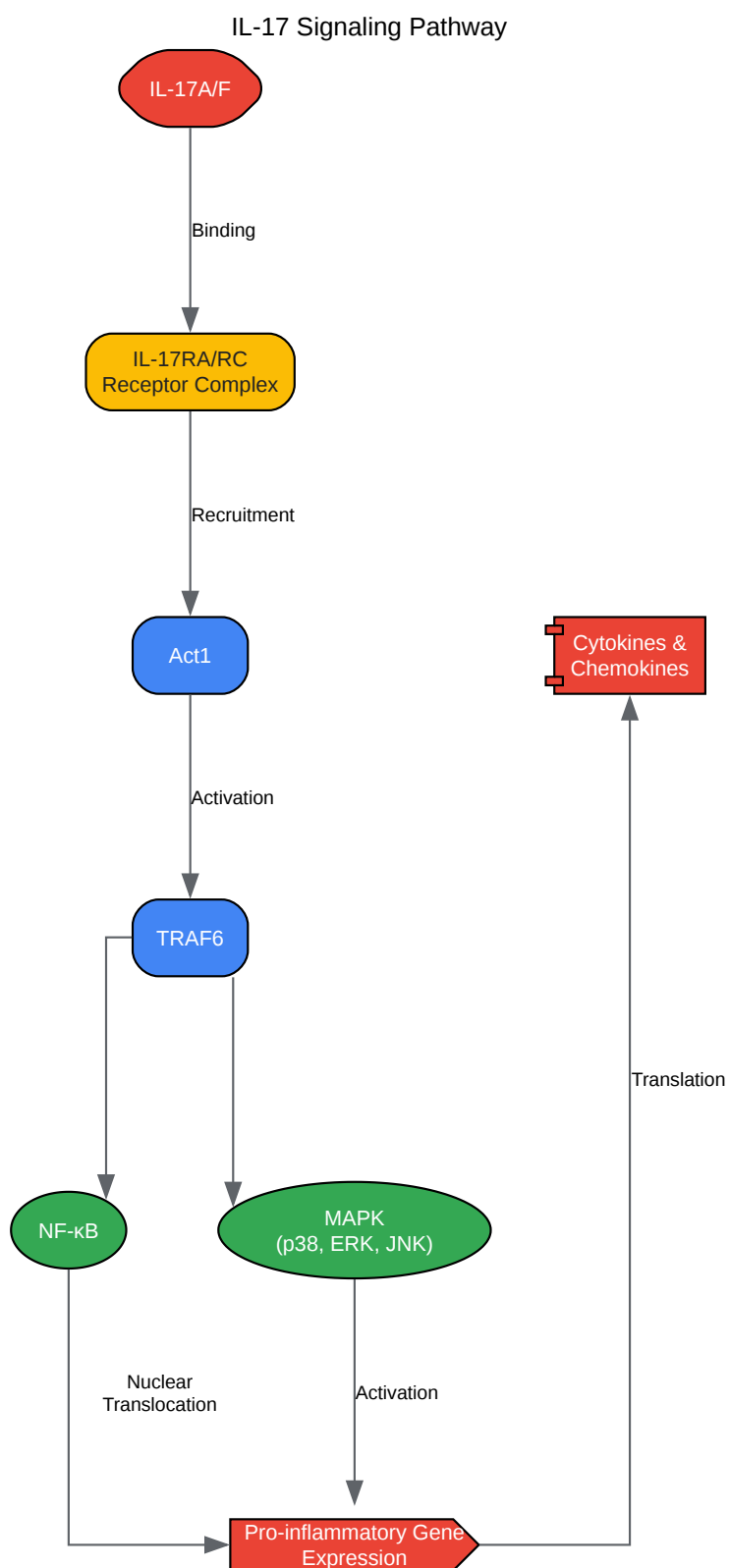
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The landscape of immunomodulatory therapeutics is rapidly evolving, with a significant focus on orally available agents that can offer improved patient convenience and adherence compared to injectable biologics. Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis. Consequently, the development of oral IL-17 modulators is a highly competitive area of research. This guide provides an objective comparison of the in vivo efficacy of several emerging oral IL-17 modulators based on publicly available preclinical and early clinical data.

## IL-17 Signaling Pathway

The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation.[1] They are primarily produced by T helper 17 (Th17) cells and signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[2][3] This signaling cascade activates downstream pathways, including NF- $\kappa$ B and MAPK, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that contribute to the pathophysiology of diseases like psoriasis.[2][4]



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**Figure 1:** Simplified IL-17 Signaling Pathway.

## Comparative In Vivo Efficacy of Oral IL-17 Modulators

The following tables summarize the available quantitative data for several oral IL-17 modulators from preclinical and early clinical studies. Direct head-to-head comparative studies are limited; therefore, data is presented from individual compound investigations.

Table 1: In Vitro Potency of Oral IL-17 Modulators

Compound	Target(s)	Assay	IC50/EC50	Reference(s)
PN-881	IL-17A/A, A/F, F/F	HT-1080 fibrosarcoma cells	0.13 nM (AA), 27 nM (AF), 14 nM (FF)	[5]
AN-1315	IL-17A	CXCL1 induction in Hs27 cells	0.31 nM	[6]
AN-1605	IL-17A	CXCL1 induction in Hs27 cells	0.47 nM	[6]
LEO PPIIm	IL-17A/IL-17AR interaction	IL-6 production in murine fibroblasts	27 nM	[7]
LY3509754	IL-17A	Alphalisa assay	<9.45 nM	[8]

Table 2: In Vivo Efficacy in Psoriasis and Arthritis Models

Compound	Animal Model	Dosing Regimen	Key Efficacy Endpoint(s)	Outcome	Reference(s)
PN-881	Rat IL-23-induced skin inflammation	Oral, 2 mg/kg/day	Reduction in skin thickness	Dose-dependent reduction	<a href="#">[5]</a>
AN-1315 & AN-1605	Mouse IL-23-induced inflammation	Oral	Suppression of inflammation and psoriatic biomarkers	Dose-dependent suppression	<a href="#">[6]</a>
LEO PPIIm	Mouse imiquimod-induced psoriatic itch	Oral, 3, 10, 25 mg/kg	Decreased skin thickness and psoriatic biomarkers	Dose-dependent decrease, comparable to anti-IL-17 mAb	<a href="#">[7]</a>
DC-806	Human Phase 1c (Psoriasis)	800 mg BID, oral	Mean % reduction in PASI at 4 weeks	43.7% reduction vs 13.3% for placebo	<a href="#">[9]</a> <a href="#">[10]</a>
LY3509754 Analogues	Rat arthritis model	Oral	Reduction in knee swelling	Effective reduction	<a href="#">[11]</a>

## Experimental Protocols

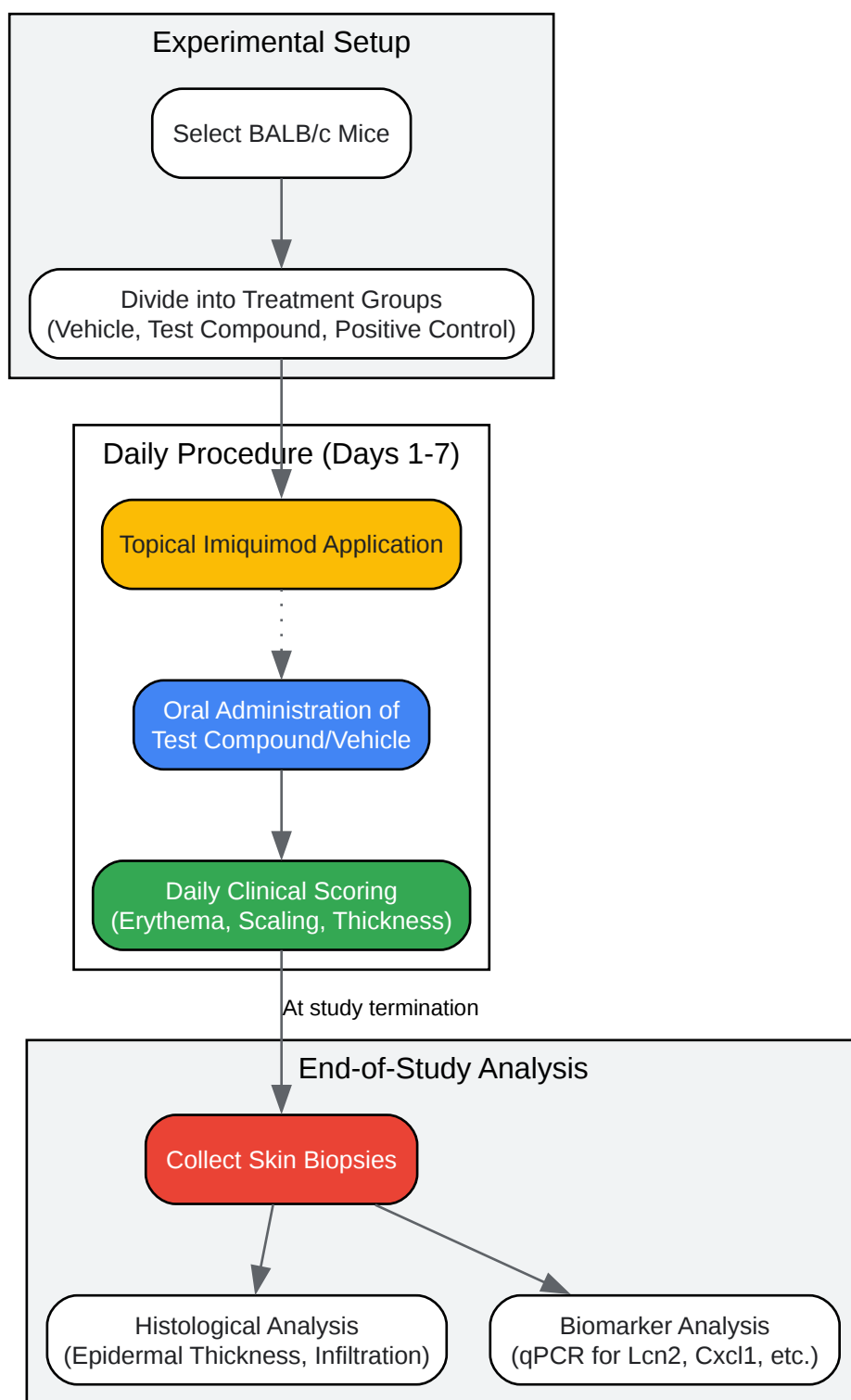
Detailed methodologies are crucial for the interpretation and comparison of in vivo efficacy data. Below are the protocols for key experiments cited in this guide.

### Imiquimod-Induced Psoriasis Model (as used for LEO PPIIm)

Objective: To evaluate the efficacy of an oral IL-17 modulator in a mouse model that mimics key features of psoriasis.

#### Methodology:

- **Animal Model:** BALB/c mice are typically used.
- **Induction of Psoriasis-like Inflammation:** A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
- **Treatment:** The test compound (e.g., LEO PPIIm at 3, 10, and 25 mg/kg) is administered orally once daily, starting from the first day of imiquimod application. A vehicle control group and a positive control group (e.g., a subcutaneously administered anti-IL-17 antibody) are included.<sup>[7]</sup>
- **Efficacy Parameters:**
  - **Clinical Scoring:** Skin inflammation is scored daily for erythema, scaling, and thickness on a scale of 0 to 4. The cumulative score serves as an index of disease severity.
  - **Histological Analysis:** At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - **Biomarker Analysis:** Skin tissue is analyzed for the expression of psoriasis-related biomarkers (e.g., Lcn2, Cxcl1, IL-12b mRNA) using methods like quantitative PCR.<sup>[7]</sup>



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**Figure 2:** Workflow for Imiquimod-Induced Psoriasis Model.

## IL-23-Induced Skin Inflammation Model (as used for PN-881 and AN-1315/AN-1605)

**Objective:** To assess the therapeutic effect of oral IL-17 modulators in a model where skin inflammation is driven by IL-23, a key upstream cytokine in the IL-17 pathway.

**Methodology:**

- **Animal Model:** C57BL/6 mice are commonly used.
- **Induction of Inflammation:** Recombinant murine IL-23 is injected intradermally into the ear or shaved back skin of the mice every other day for a specified period (e.g., 5 days).
- **Treatment:** The oral IL-17 modulator (e.g., PN-881) is administered daily.<sup>[12]</sup> A vehicle control group is included.
- **Efficacy Parameters:**
  - **Ear/Skin Thickness:** Caliper measurements of ear or skin fold thickness are taken daily to quantify inflammation.
  - **Histological and Biomarker Analysis:** Similar to the imiquimod model, tissue samples are collected at the end of the study for histological assessment and analysis of inflammatory gene expression.<sup>[6]</sup>

## Summary and Future Outlook

The development of oral IL-17 modulators represents a significant advancement in the potential treatment of psoriasis and other IL-17-mediated diseases. Preclinical data for compounds like PN-881, AN-1605, and LEO PPIIm demonstrate promising in vivo efficacy in relevant animal models.<sup>[6][7][12]</sup> Early clinical data for DC-806 also shows a clear proof-of-concept in psoriasis patients.<sup>[9][10]</sup>

However, challenges remain. The development of LY3509754 was discontinued due to adverse effects, highlighting the importance of thorough safety and tolerability assessments.<sup>[11][13]</sup> As more oral IL-17 modulators progress through clinical trials, head-to-head comparative studies will be crucial to fully understand their relative efficacy and safety profiles. The data presented

in this guide offer a snapshot of the current landscape and underscore the potential of this therapeutic class to provide a convenient and effective treatment option for patients with debilitating inflammatory conditions.

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